

An In-depth Technical Guide to LY86057: A Phosphodiesterase 5 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY86057

Cat. No.: B15617629

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **LY86057**. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of phosphodiesterase 5 (PDE5) inhibitors. This document details the mechanism of action of **LY86057**, its effects on the cyclic guanosine monophosphate (cGMP) signaling pathway, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

LY86057 is a synthetic organic compound. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **LY86057**

Property	Value	Source
IUPAC Name	4-[[3-(1H-Imidazol-1-ylmethyl)phenyl]methyl]piperazine-2-one	IUPHAR/BPS Guide to PHARMACOLOGY
Synonyms	LY-86057, LY 86057	IUPHAR/BPS Guide to PHARMACOLOGY
Molecular Formula	C ₁₅ H ₁₈ N ₄ O	PubChem
Molecular Weight	270.33 g/mol	PubChem
Canonical SMILES	C1CN(C(=O)NC1)CC2=CC(=C=C2)CN3C=CN=C3	PubChem
InChI Key	GOHDSZGHAHFEHG-UHFFFAOYSA-N	PubChem
Hydrogen Bond Acceptors	4	IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors	1	IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds	4	IUPHAR/BPS Guide to PHARMACOLOGY
Topological Polar Surface Area	65.56 Å ²	IUPHAR/BPS Guide to PHARMACOLOGY
XLogP3	0.8	PubChem
PubChem CID	13878025	PubChem
ChEMBL ID	CHEMBL52422	ChEMBL

A 2D representation of the chemical structure of **LY86057** is provided in Figure 1.

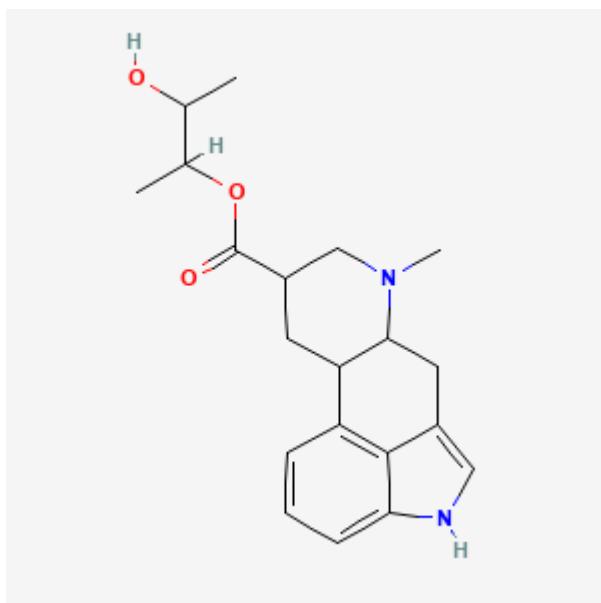
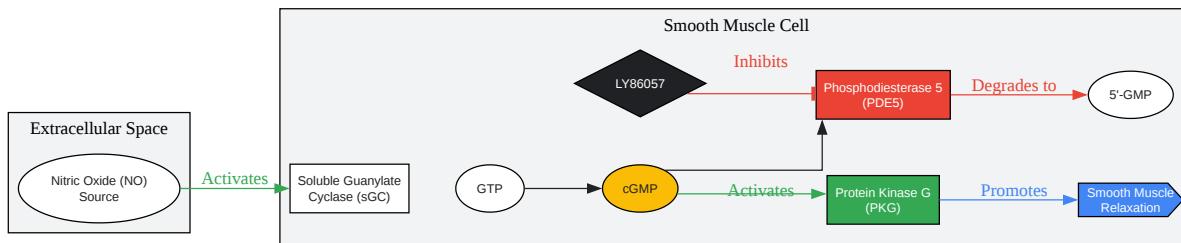


Figure 1. 2D Chemical Structure of LY86057.

Biological Activity and Mechanism of Action


LY86057 is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway, which plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells. [3][4]

The primary mechanism of action of LY86057 involves the competitive inhibition of the PDE5 enzyme.[5] By blocking PDE5, LY86057 prevents the degradation of cGMP to 5'-GMP.[1][2] The resulting accumulation of intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately causing a decrease in intracellular calcium levels and leading to smooth muscle relaxation.[6][7]

Table 2: Biological Activity of LY86057

Target	Action	Activity (IC ₅₀)	Species	Source
Phosphodiesterase 5 (PDE5)	Inhibitor	1.3 nM	Human	ChEMBL

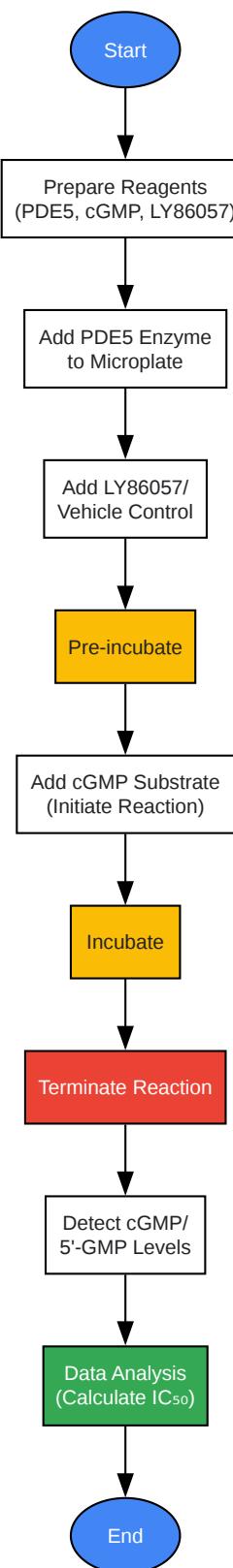
The signaling pathway affected by LY86057 is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: NO/cGMP signaling pathway and the inhibitory action of **LY86057**.

Experimental Protocols

The following sections describe standardized experimental protocols for the characterization of PDE5 inhibitors like **LY86057**.


In Vitro PDE5 Enzyme Inhibition Assay

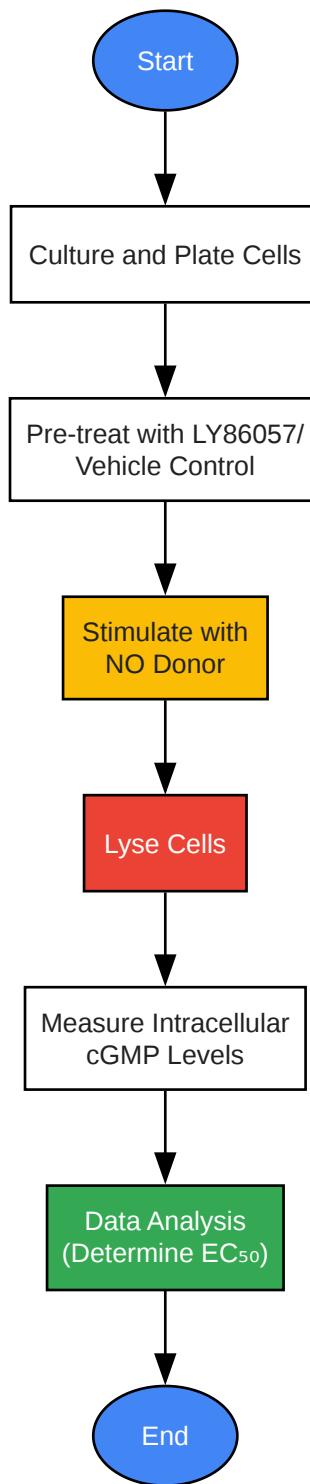
This assay determines the potency of a compound to inhibit the enzymatic activity of PDE5.

Methodology:

- Reagents and Materials:
 - Recombinant human PDE5 enzyme
 - cGMP substrate
 - Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
 - **LY86057** (or test compound)
 - Detection reagents (e.g., radioactive label, fluorescent probe, or antibody for ELISA)

- 96-well microplates
- Procedure: a. Prepare serial dilutions of **LY86057** in the assay buffer. b. Add the PDE5 enzyme to the wells of the microplate. c. Add the diluted **LY86057** or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at 30°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the cGMP substrate. e. Incubate the reaction mixture for a specific time (e.g., 30 minutes at 30°C) within the linear range of the enzyme activity. f. Terminate the reaction (e.g., by adding a stop solution or by heat inactivation). g. Quantify the amount of remaining cGMP or the product (5'-GMP) using a suitable detection method.
- Data Analysis: a. Calculate the percentage of PDE5 inhibition for each concentration of **LY86057**. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

[Click to download full resolution via product page](#)


Caption: Workflow for an in vitro PDE5 enzyme inhibition assay.

Cell-Based cGMP Assay

This assay measures the ability of a compound to increase intracellular cGMP levels in response to a nitric oxide donor.

Methodology:

- Cell Culture and Plating:
 - Use a suitable cell line that expresses PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5).
 - Culture cells to an appropriate confluence in 96-well plates.
- Procedure: a. Pre-treat the cells with various concentrations of **LY86057** or vehicle control for a specific duration (e.g., 30-60 minutes). b. Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to induce cGMP production. c. Lyse the cells to release intracellular contents. d. Measure the cGMP concentration in the cell lysates using a commercially available cGMP immunoassay kit (e.g., ELISA or HTRF).
- Data Analysis: a. Normalize the cGMP levels to the protein concentration in each well. b. Plot the normalized cGMP concentration against the logarithm of the **LY86057** concentration. c. Determine the EC_{50} value, which represents the concentration of **LY86057** that produces a half-maximal increase in cGMP levels.

[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based cGMP assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 2. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP catabolism by phosphodiesterase 5A regulates cardiac adrenergic stimulation by NOS3-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic GMP modulating drugs in cardiovascular diseases: mechanism-based network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to LY86057: A Phosphodiesterase 5 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617629#ly86057-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com